3-(3-Ethoxyphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(3-Ethoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-ethoxyphenol with 2-methoxybenzoic acid in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or xylene, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
3-(3-Ethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)-2-methoxybenzoic acid
- 3-(3-Methoxyphenyl)-2-ethoxybenzoic acid
- 3-(3-Ethoxyphenyl)-4-methoxybenzoic acid
Uniqueness
3-(3-Ethoxyphenyl)-2-methoxybenzoic acid is unique due to the specific positioning of the ethoxy and methoxy groups on the aromatic rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-12-7-4-6-11(10-12)13-8-5-9-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQLIJPNBGPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690027 |
Source
|
Record name | 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-60-8 |
Source
|
Record name | 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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